
3-(5-Benzofuryl)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Benzofuryl)-3-oxopropanenitrile is an organic compound featuring a benzofuran ring fused to a propanenitrile group. Benzofuran derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 3-(5-Benzofuryl)-3-oxopropanenitrile typically involves the reaction of benzofuran derivatives with nitrile-containing compounds. One common method includes the use of benzofuran-5-carbaldehyde and malononitrile under basic conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as temperature control and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
3-(5-Benzofuryl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, forming benzofuryl-3-aminopropane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like hydroxylamine. Major products formed from these reactions include benzofuran-3-carboxylic acids, benzofuryl-3-aminopropanes, and substituted benzofurans.
Applications De Recherche Scientifique
3-(5-Benzofuryl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Comparaison Avec Des Composés Similaires
3-(5-Benzofuryl)-3-oxopropanenitrile can be compared with other benzofuran derivatives, such as:
3-(5-Benzofuryl)propanoic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
3-(5-Benzofuryl)chromones: Contain a chromone ring fused to the benzofuran ring.
5-Benzofuryl-2-(1-alkoxyimino)alkyl-3-hydroxycyclohex-2-en-1-ones: Feature a cyclohexenone ring with benzofuran and alkoxyimino groups.
The uniqueness of this compound lies in its nitrile group, which imparts distinct reactivity and potential biological activities compared to other benzofuran derivatives.
Propriétés
Formule moléculaire |
C11H7NO2 |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
3-(1-benzofuran-5-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C11H7NO2/c12-5-3-10(13)8-1-2-11-9(7-8)4-6-14-11/h1-2,4,6-7H,3H2 |
Clé InChI |
PUUKVVCLVMPGLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CO2)C=C1C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



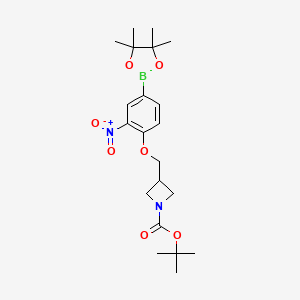
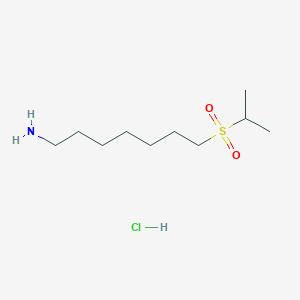
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride](/img/structure/B13718085.png)
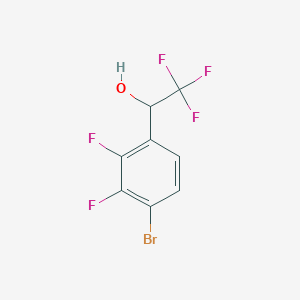

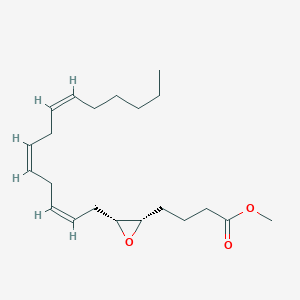
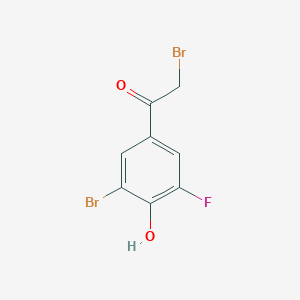

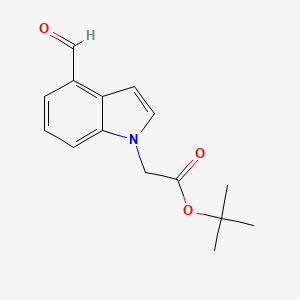
![1-Boc-4-[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]piperidine](/img/structure/B13718129.png)

